2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile
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Overview
Description
2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile is a synthetic organic compound with a complex structure It is characterized by the presence of a fluoropropoxy group, a phenoxyanilino group, and a propenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of 4-(3-fluoropropoxy)benzaldehyde: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-(3-fluoropropoxy)benzylideneaniline: The aldehyde intermediate is then reacted with aniline to form the Schiff base.
Cyclization and Nitrile Formation: The Schiff base undergoes cyclization and nitrile formation in the presence of a suitable catalyst and reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropropoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-[4-(3-chloropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile
- (Z)-2-[4-(3-bromopropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile
- (Z)-2-[4-(3-methoxypropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile
Uniqueness
2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile is unique due to the presence of the fluoropropoxy group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21FN2O2 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile |
InChI |
InChI=1S/C24H21FN2O2/c25-15-4-16-28-22-11-7-19(8-12-22)20(17-26)18-27-21-9-13-24(14-10-21)29-23-5-2-1-3-6-23/h1-3,5-14,18,27H,4,15-16H2 |
InChI Key |
IJVDTAQAZQUQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=CC=C(C=C3)OCCCF |
Origin of Product |
United States |
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